2-(Piperazin-1-YL)pyrimidine-5-carbaldehyde
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Overview
Description
2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by a pyrimidine ring substituted with a piperazine moiety at the 2-position and an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions. For example, 2-chloropyrimidine can react with piperazine under basic conditions to form 2-(Piperazin-1-yl)pyrimidine.
Formylation: The aldehyde group is introduced at the 5-position of the pyrimidine ring through formylation reactions. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: 2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid
Reduction: 2-(Piperazin-1-yl)pyrimidine-5-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation.
Comparison with Similar Compounds
2-(Piperazin-1-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds such as:
2-(Piperazin-1-yl)pyrimidine: Lacks the aldehyde group, which may result in different biological activity and reactivity.
2-(Piperazin-1-yl)pyrimidine-5-carboxylic acid:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A derivative with a phenyl group and carboxamide functionality, used as an acetylcholinesterase inhibitor for Alzheimer’s disease research.
Each of these compounds has unique structural features that influence their chemical behavior and biological activity, making this compound distinct in its applications and mechanisms of action.
Properties
Molecular Formula |
C9H12N4O |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-piperazin-1-ylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H12N4O/c14-7-8-5-11-9(12-6-8)13-3-1-10-2-4-13/h5-7,10H,1-4H2 |
InChI Key |
VLSMIYJLGRKJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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